2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid
CAS No.: 1182871-78-8
Cat. No.: VC3001566
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1182871-78-8 |
|---|---|
| Molecular Formula | C8H12N2O2 |
| Molecular Weight | 168.19 g/mol |
| IUPAC Name | 2-methyl-3-(4-methylpyrazol-1-yl)propanoic acid |
| Standard InChI | InChI=1S/C8H12N2O2/c1-6-3-9-10(4-6)5-7(2)8(11)12/h3-4,7H,5H2,1-2H3,(H,11,12) |
| Standard InChI Key | CZSYVHUXTCCGDU-UHFFFAOYSA-N |
| SMILES | CC1=CN(N=C1)CC(C)C(=O)O |
| Canonical SMILES | CC1=CN(N=C1)CC(C)C(=O)O |
Introduction
Chemical Properties and Structure
Molecular Identity and Basic Properties
2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is characterized by specific chemical identifiers that provide a unique fingerprint for this compound. The table below summarizes the key chemical identifiers and basic properties:
It's important to note that a structurally similar compound, 2-(4-methyl-1H-pyrazol-1-yl)propanoic acid (without the 2-methyl group), has a molecular formula of C7H10N2O2 and molecular weight of 154.17 g/mol . These compounds share similar properties but have distinct structural differences.
Structural Features
The structure of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid consists of several key functional groups that define its chemical behavior:
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A pyrazole ring (five-membered heterocycle containing two adjacent nitrogen atoms)
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A methyl group attached to the 4-position of the pyrazole ring
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A propanoic acid backbone providing acidity and potential for salt formation
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A methyl group at the 2-position of the propanoic acid chain creating a chiral center
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The pyrazole ring connected at the 3-position of the propanoic acid
This arrangement creates a molecule with both hydrophobic (methyl groups and pyrazole ring) and hydrophilic (carboxylic acid) regions, contributing to its solubility properties and potential for interactions with biological targets. The presence of the chiral center at the 2-position introduces stereochemical considerations that may be significant for biological activity and specificity.
Physical Properties
Limited information is available in the search results regarding the physical properties of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid. Typically, compounds of this nature exist as crystalline solids at room temperature. The presence of the carboxylic acid group suggests potential for hydrogen bonding, which would influence properties such as solubility in various solvents, melting point, and boiling point.
The compound likely exhibits the following general characteristics, based on its structural features:
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Moderate to good solubility in polar organic solvents
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Limited solubility in non-polar solvents
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Ability to form salts in basic conditions due to the carboxylic acid group
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Potential for hydrogen bonding through the carboxylic acid moiety
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Weak acidity with pKa values typical of carboxylic acids
Synthesis Methods
General Synthetic Approaches
While the search results don't provide specific synthesis methods for 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid, synthetic routes for similar pyrazole derivatives can be adapted for its preparation. Typical approaches might include:
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N-alkylation of 4-methyl-1H-pyrazole with a suitable α-bromo-β-methylpropanoic acid derivative
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Construction of the pyrazole ring after establishing the propanoic acid moiety
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Functional group manipulation of a precursor pyrazole derivative
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Stereoselective synthesis if a specific enantiomer is desired
Key Reactions and Considerations
The synthesis of 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid likely involves several key reactions and considerations:
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Nucleophilic substitution reaction for connecting the pyrazole to the propanoic acid moiety
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Control of regioselectivity when alkylating the pyrazole ring (ensuring N1 vs. N2 selectivity)
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Potential protection/deprotection strategies for the carboxylic acid function during certain synthetic steps
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Stereoselective approaches if a specific enantiomer is desired (the 2-methyl position creates a chiral center)
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Careful temperature and pH control to prevent side reactions and maximize yield
Purification of the final compound might involve techniques such as recrystallization, column chromatography, or acid-base extractions to leverage the presence of the carboxylic acid group.
Biological Activity and Applications
Research Applications
The compound may serve various functions in research contexts:
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As a building block in medicinal chemistry for the synthesis of more complex bioactive molecules
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As a probe for studying enzyme-substrate interactions in biochemical research
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As a synthetic intermediate in the preparation of pyrazole-based drugs or agrochemicals
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As a standard or reference compound in analytical chemistry
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As a structural template for developing structure-activity relationships in drug discovery programs
Research Developments
Current Studies
Based on the search results, there appears to be ongoing research interest in pyrazole derivatives, including compounds structurally related to 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid. For instance, search result indicates that propanoic acid derivatives have been the subject of numerous publications, with over 973 publications and 11,020 citations reported.
Research in this field continues to explore the potential applications of such compounds, particularly in medicinal chemistry and drug development. The structural diversity that can be achieved through modification of the pyrazole ring and the propanoic acid moiety provides a rich platform for developing compounds with targeted biological activities.
Structure-Activity Relationships
Understanding the structure-activity relationships of pyrazole derivatives like 2-Methyl-3-(4-methyl-1H-pyrazol-1-yl)propanoic acid is crucial for rational drug design. The methyl substituents and the position of the pyrazole connection to the propanoic acid moiety can significantly influence the compound's biological activity and physicochemical properties.
Comparative studies with related compounds, such as those mentioned in the search results (e.g., 2-Methyl-2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid ), could provide valuable insights into how structural modifications affect biological activity. These structure-activity relationships are fundamental to the development of more potent and selective compounds for specific biological targets.
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